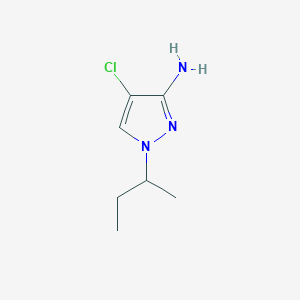![molecular formula C11H22N2O2 B13164761 tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an aminomethyl group, and a cyclobutyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and cyclobutylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate
- tert-Butyl 3-(aminomethyl)phenylcarbamate
Uniqueness
tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclobutyl ring and tert-butyl group contribute to its stability and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-8(6-9)7-12/h8-9H,5-7,12H2,1-4H3 |
InChI Key |
KIYAGGIJXKUTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


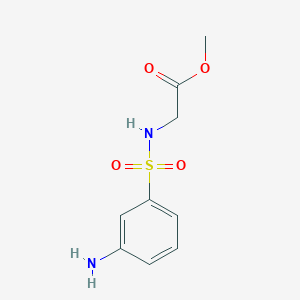

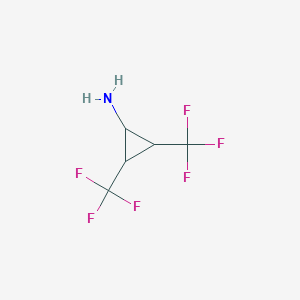

![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)

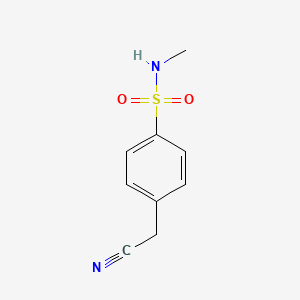
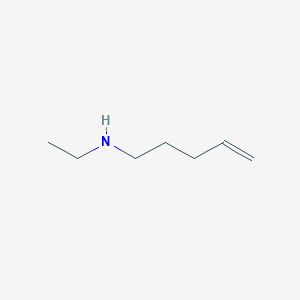

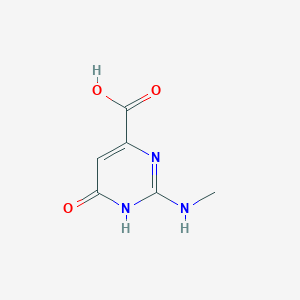


amine](/img/structure/B13164767.png)
